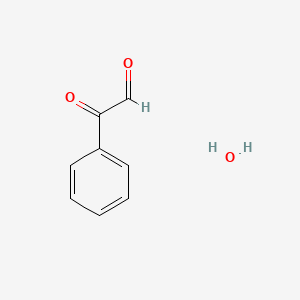

Phenylglyoxal monohydrate

Übersicht

Beschreibung

Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .

Synthesis Analysis

Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .

Molecular Structure Analysis

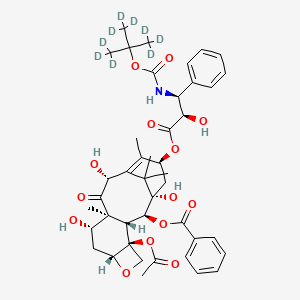

The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .

Chemical Reactions Analysis

Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .

Physical And Chemical Properties Analysis

Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .

Wissenschaftliche Forschungsanwendungen

Modification of Proteins

Phenylglyoxal monohydrate is used to modify proteins such as pig muscle carbonic anhydrase III. It acts as a specific reagent for arginine groups, allowing for the study of protein structure and function .

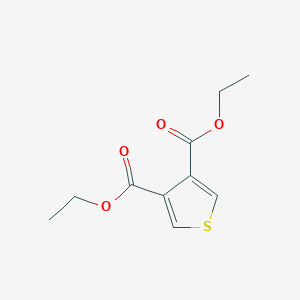

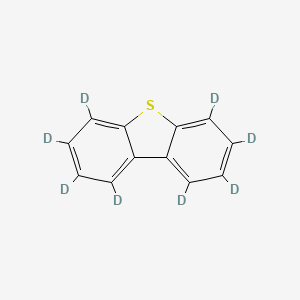

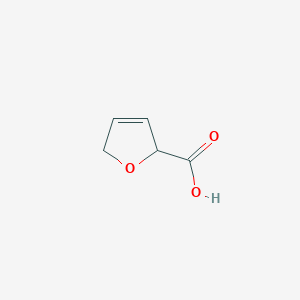

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of pyrrolinone and furan derivatives, which are important in pharmaceutical research and development .

Chemiluminescence in Analytical Chemistry

Phenylglyoxal monohydrate serves as a chemiluminescent reagent for the determination of purines, providing a method for analyzing these vital biological molecules .

Green Chemistry Applications

An eco-friendly synthetic protocol involves using Phenylglyoxal monohydrate under sonication to produce 2-aryl-4-phenyl-1H-imidazoles, demonstrating its role in sustainable chemistry practices .

Wirkmechanismus

Target of Action

Phenylglyoxal monohydrate primarily targets the amino acid arginine . It has been used as a reagent to modify arginine and to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .

Mode of Action

The compound interacts with its targets through a process known as base-mediated oxidative annulation . This interaction leads to the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives .

Biochemical Pathways

The affected pathway involves the oxidative annulation between 2-naphthols and phenylglyoxal monohydrate under visible light irradiation . This leads to the formation of a naphthofuranium cationic intermediate under acidic circumstances, enabling the formation of C–C or C–O bonds with a wide range of aromatic or alcoholic nucleophilic partners .

Pharmacokinetics

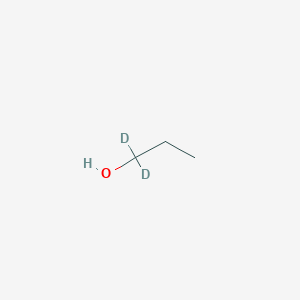

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylglyoxal monohydrate is currently limited. It’s known that the compound readily forms a colorless crystalline hydrate when dissolved in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives . These derivatives encompass a unique quaternary carbon center .

Action Environment

The action of phenylglyoxal monohydrate is influenced by environmental factors such as the presence of water. Water molecules in the reaction serve various functions as a solvent, reagent, and additive, with the conversion of the process found to be influenced by the volume of water present .

Safety and Hazards

Zukünftige Richtungen

Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylglyoxal monohydrate | |

CAS RN |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

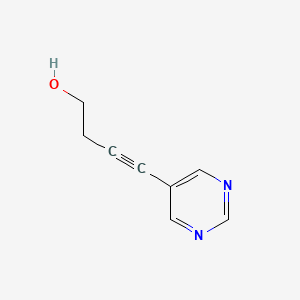

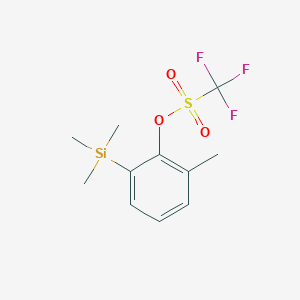

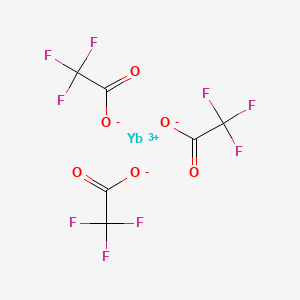

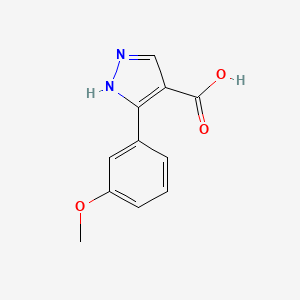

Feasible Synthetic Routes

Q & A

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: Phenylglyoxal monohydrate is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how phenylglyoxal monohydrate is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, phenylglyoxal monohydrate reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can phenylglyoxal monohydrate be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving phenylglyoxal monohydrate. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can phenylglyoxal monohydrate participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. Phenylglyoxal monohydrate has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can phenylglyoxal monohydrate be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and phenylglyoxal monohydrate) with metal enolates of ethyl acetate [].

Q7: Is phenylglyoxal monohydrate used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from phenylglyoxal monohydrate and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of phenylglyoxal monohydrate beyond its role as a building block?

A9: While the provided research primarily focuses on phenylglyoxal monohydrate as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using phenylglyoxal monohydrate. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from phenylglyoxal monohydrate?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.